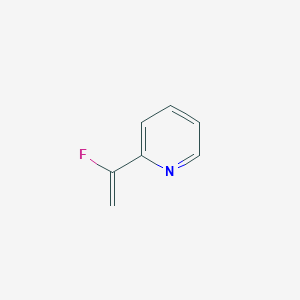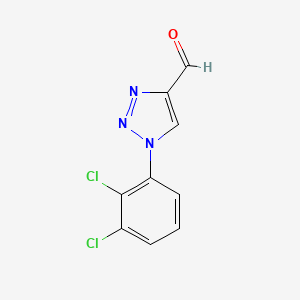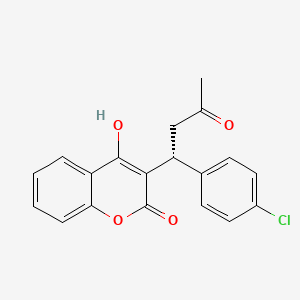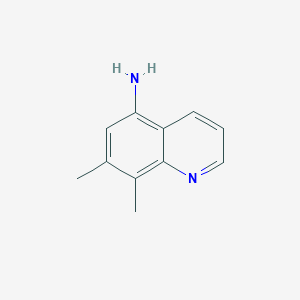
2-(1-Fluorovinyl)pyridine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyridines, including fluorinated pyridines, often involves reactions such as the Bohlmann-Rahtz Pyridine Synthesis and the Hantzsch Dihydropyridine (Pyridine) Synthesis . Fluorination of pyridine can be achieved using complex AlF3 and CuF2 at 450–500 °C .Molecular Structure Analysis
Pyridine is similar to benzene in its π electron structure. Each of the five sp2-hybridized carbons has a p orbital perpendicular to the plane of the ring, and each p orbital contains one π electron .Chemical Reactions Analysis
Pyridine derivatives, including fluorinated pyridines, have been shown to exhibit various biological activities, including antibacterial, antiviral, antitubercular, antifungal, antioxidant, anticonvulsants, antidepressant, anti-inflammatory, antihypertensive, anticancer activity, etc .Physical And Chemical Properties Analysis
The physical properties of pyridines are the consequence of a stable, cyclic, 6-π-electron, π-deficient, aromatic structure containing a ring nitrogen atom .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
2-(1-Fluorovinyl)pyridine: plays a significant role in medicinal chemistry due to its structural similarity to pyridine, a common scaffold in drug design. Pyridine derivatives are known for their basicity, water solubility, stability, and hydrogen bond-forming ability, which are advantageous in creating bioactive molecules . The fluorovinyl group can enhance the binding affinity and selectivity of pharmaceutical compounds, making it valuable in the synthesis of novel therapeutics.
Drug Design
In drug design, 2-(1-Fluorovinyl)pyridine can act as a bioisostere, replacing other functional groups to improve pharmacokinetic properties . Its incorporation into BACE1 inhibitors, for example, has shown promise in the treatment of Alzheimer’s disease, highlighting its potential in addressing neurodegenerative disorders.
Organic Synthesis
This compound is utilized in organic synthesis, particularly in the construction of complex molecules. Its reactivity allows for the introduction of fluorine atoms into organic frameworks, which can significantly alter the chemical and physical properties of the synthesized compounds .
Material Science
2-(1-Fluorovinyl)pyridine: finds applications in material science, where its derivatives are used in the development of advanced materials with specific electronic and optical properties. These materials are crucial for the fabrication of devices like photodiodes and light-detecting systems .
Analytical Chemistry
In analytical chemistry, derivatives of 2-(1-Fluorovinyl)pyridine could be used as reagents or standards due to their consistent and predictable behavior. They may serve as calibration standards for various analytical techniques, aiding in the accurate measurement of chemical substances .
Biochemistry
The compound’s derivatives are significant in biochemistry, where they are part of the study of biologically active natural products. Their diverse physicochemical properties make them suitable for exploring biochemical pathways and interactions within living organisms .
Wirkmechanismus
Zukünftige Richtungen
Pyridine and its derivatives have been consistently incorporated in a diverse range of drug candidates approved by the FDA . In the next few years, a larger share of novel pyridine-based drug candidates is expected . This suggests that 2-(1-Fluorovinyl)pyridine and similar compounds may have potential applications in future drug discovery and development.
Eigenschaften
IUPAC Name |
2-(1-fluoroethenyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN/c1-6(8)7-4-2-3-5-9-7/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAYUCSDZZOWUIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Fluorovinyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the reported synthesis of 2-(1-Fluorovinyl)pyridines?
A1: The research describes a novel, transition-metal-free method for synthesizing 2-(1-Fluorovinyl)pyridines []. This is significant because traditional methods for forming carbon-carbon bonds often rely on expensive or toxic transition-metal catalysts. This new method uses readily available Grignard reagents and exploits the unique reactivity of α-fluoro-α,β-unsaturated-(2-pyridyl)sulfones to achieve the desired transformation. []
Q2: What role does the fluorine atom play in the reported reaction?
A2: The fluorine atom plays a crucial role in this reaction due to what is known as the "negative fluorine effect." [] Fluorine's high electronegativity makes the adjacent carbon-fluorine bond highly polarized. This polarization influences the reactivity of the molecule, making it more susceptible to attack by the Grignard reagent and facilitating the subsequent intramolecular coupling reaction.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(2,2-difluoroethyl)-2H,3H,5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]piperazin-3-one](/img/structure/B1455812.png)





![2-Chloro-1-[4-(2,3-dihydro-1-benzofuran-5-ylmethyl)piperazin-1-yl]ethan-1-one hydrochloride](/img/structure/B1455824.png)


